molecular formula C15H15N3 B13806063 4-Quinolinecarbonitrile,2-(1-piperidinyl)-

4-Quinolinecarbonitrile,2-(1-piperidinyl)-

Cat. No.: B13806063
M. Wt: 237.30 g/mol
InChI Key: PMXZFISGNWVTRJ-UHFFFAOYSA-N
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Description

4-Quinolinecarbonitrile,2-(1-piperidinyl)- is a chemical compound with the molecular formula C15H15N3. It is known for its unique structure, which includes a quinoline ring substituted with a carbonitrile group and a piperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- typically involves the reaction of quinoline derivatives with piperidine and cyanide sources. One common method includes the following steps:

    Starting Materials: Quinoline, piperidine, and a cyanide source (e.g., sodium cyanide or potassium cyanide).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarbonitrile,2-(1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Quinolinecarbonitrile,2-(1-piperidinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Quinolinecarbonitrile,2-(1-piperidinyl)- can be compared with other similar compounds, such as:

The uniqueness of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-piperidin-1-ylquinoline-4-carbonitrile

InChI

InChI=1S/C15H15N3/c16-11-12-10-15(18-8-4-1-5-9-18)17-14-7-3-2-6-13(12)14/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

PMXZFISGNWVTRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C#N

Origin of Product

United States

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